N-(5-chloro-2-methylphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methylphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a piperidin-1-yl group at position 6 and a sulfanyl-linked acetamide moiety at position 2. This compound belongs to a broader class of N-substituted acetamides, which are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4OS/c1-13-5-6-14(19)9-15(13)22-17(24)11-25-18-10-16(20-12-21-18)23-7-3-2-4-8-23/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGJOANYGJPETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chlorinated Phenyl Intermediate: Starting with 5-chloro-2-methylphenylamine, the compound is reacted with acetic anhydride to form the corresponding acetamide.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often starting from a suitable precursor like 4-chloropyrimidine, which is then reacted with piperidine under basic conditions.
Coupling Reaction: The final step involves coupling the chlorinated phenyl intermediate with the piperidinyl-substituted pyrimidine through a sulfanyl linkage, typically using a thiol reagent and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and bioactivity data.
Structural Analogues and Substituent Variations
Key structural variations among similar compounds include:
- Pyrimidine substituents : Piperidine, piperazine, or oxadiazole groups.
- Aromatic ring modifications : Chloro, nitro, methoxy, or fluorophenyl substituents.
- Linker groups : Sulfanyl (-S-) or oxy (-O-) bridges.
Table 1: Structural and Physicochemical Comparisons
Bioactivity and Structure-Activity Relationships (SAR)
- Enzyme Inhibition : Compound 8t (Ev2) showed moderate activity against lipoxygenase (LOX) and butyrylcholinesterase (BChE), likely due to its indole-oxadiazole motif . The target compound’s piperidine-pyrimidine system may exhibit distinct binding modes compared to oxadiazole-containing analogs.
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., Ev4) introduce additional hydrogen-bonding sites, which could modulate receptor affinity compared to the target compound’s piperidine group .
Crystallographic and Conformational Analysis
- Dihedral Angles : In analogs like N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide (Ev5, Ev9), dihedral angles between the pyrimidine and benzene rings range from 37.4° to 72.4°, influenced by steric and electronic effects of substituents . The target compound’s 5-chloro-2-methylphenyl group may induce distinct conformational preferences.
Table 2: Crystallographic Data for Selected Analogs
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse therapeutic applications, particularly in the fields of oncology and infectious diseases. Understanding its biological activity is crucial for exploring its potential as a therapeutic agent.
Chemical Structure and Properties
The compound's structure includes a chloro-substituted aromatic ring, a piperidine moiety, and a pyrimidine-sulfanyl linkage. This unique combination contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClN3OS |
| Molecular Weight | 319.84 g/mol |
| CAS Number | [Insert CAS number here] |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of N-(5-chloro-2-methylphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit various enzymes and receptors involved in cell signaling pathways, which may lead to:
- Inhibition of Kinases : The compound may target kinases that are critical in cancer cell proliferation.
- Antimicrobial Activity : It may disrupt microbial cell functions, leading to cell death.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For example, a study demonstrated that it effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity, suggesting that the compound could be developed into a therapeutic agent for cancer treatment.
Antimicrobial Activity
Research has also shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) that suggest its potential as an antibacterial agent.
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : To evaluate the efficacy of N-(5-chloro-2-methylphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide in inhibiting tumor growth.
- Methodology : In vivo studies using xenograft models.
- Findings : Significant reduction in tumor size was observed compared to control groups, with minimal toxicity to normal tissues.
-
Case Study on Antimicrobial Properties :
- Objective : Assess the antimicrobial activity against resistant bacterial strains.
- Methodology : Disk diffusion method and MIC determination.
- Findings : The compound showed effectiveness against multi-drug resistant strains, highlighting its potential as an alternative therapeutic option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
